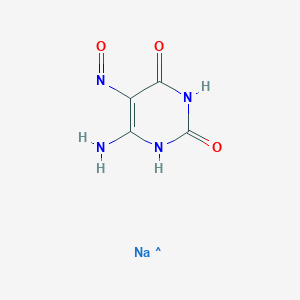
1-Bromo-1-fluoro-2-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-fluoro-2-propanone is an organic compound with the molecular formula C3H4BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-1-fluoro-2-propanone can be synthesized through several methods. One common approach involves the halogenation of 2-propanone (acetone) using bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1-fluoro-2-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-fluoro-2-propanone.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluoroalkenes.
Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 1-Fluoro-2-propanone.
Elimination Reactions: Fluoroalkenes.
Oxidation and Reduction: Various alcohols or carboxylic acids, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-fluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-fluoro-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, elimination, and other reactions, leading to the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-fluoropropane: Similar in structure but lacks the carbonyl group.
2-Bromo-1-fluoropropane: Another isomer with different reactivity.
1,3-Dibromo-1,1-difluoro-2-propanone: Contains additional bromine and fluorine atoms, leading to different chemical properties.
Uniqueness
1-Bromo-1-fluoro-2-propanone is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, along with a carbonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
758-25-8 |
|---|---|
Molekularformel |
C3H4BrFO |
Molekulargewicht |
154.97 g/mol |
IUPAC-Name |
1-bromo-1-fluoropropan-2-one |
InChI |
InChI=1S/C3H4BrFO/c1-2(6)3(4)5/h3H,1H3 |
InChI-Schlüssel |
KJWRNRKUSGGJTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


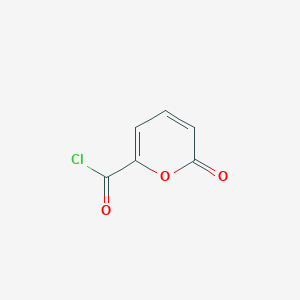
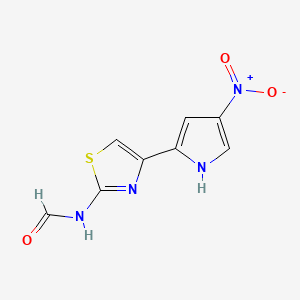
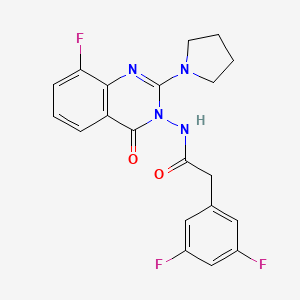

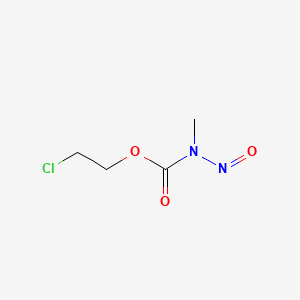
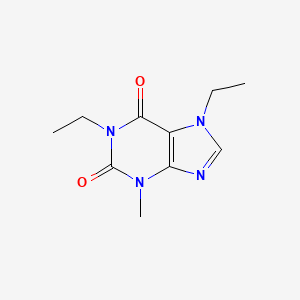
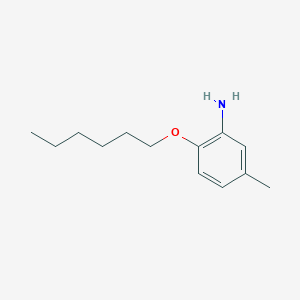
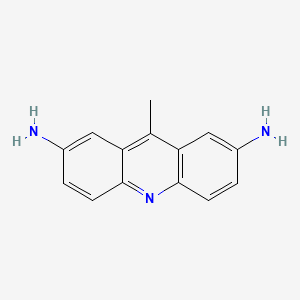
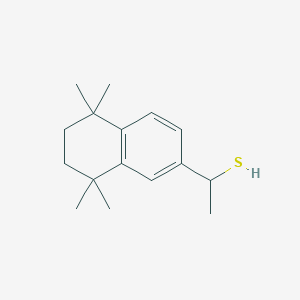

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)


